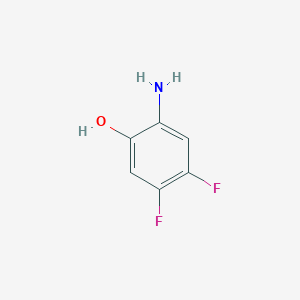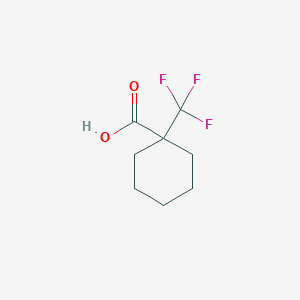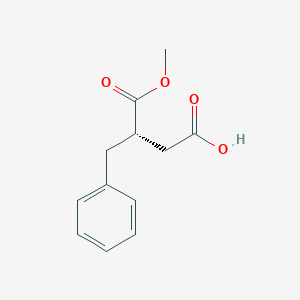
(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H13O4- and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Leukotriene Antagonists and 5-Lipoxygenase Inhibitors : A study by Musser et al. (1987) explored the synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which are analogs of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid. These compounds demonstrated inhibitory activity against 5-lipoxgenase and leukotriene D4, indicating potential applications in treating bronchospasm (Musser et al., 1987).
Reactions with 2-(Aminophenyl)methanol : Amalʼchieva et al. (2022) investigated reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents. The study contributes to understanding the chemical behavior of compounds similar to this compound, which may be relevant for synthesizing new compounds (Amalʼchieva et al., 2022).
Potential Anti-Diabetic Agent : Khurana et al. (2018) studied a succinamic acid derivative, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, for its potential as an anti-diabetic agent. This compound, closely related to this compound, showed significant effects in managing type-2 diabetes mellitus in experimental rats (Khurana et al., 2018).
Antioxidant Properties of Derivatives : Stanchev et al. (2009) investigated the antioxidant properties of various 4-hydroxycoumarin derivatives, including compounds structurally similar to this compound. This research highlights the potential of these compounds in antioxidant applications (Stanchev et al., 2009).
Psychotropic Activity Spectrum : Pulina et al. (2022) studied the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Their research suggests potential applications of these compounds in developing pharmaceutical substances for treating psychological disorders (Pulina et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "benzyl bromide", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "sodium carbonate", "magnesium sulfate", "diethyl ether", "pentane" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-methoxy-3-oxobutanoate by reacting 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and acetic acid.", "Step 2: Conversion of ethyl 4-methoxy-3-oxobutanoate to ethyl (S)-4-methoxy-3-hydroxybutanoate by reduction with sodium borohydride in the presence of acetic acid.", "Step 3: Conversion of ethyl (S)-4-methoxy-3-hydroxybutanoate to (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid by reacting with benzyl bromide in the presence of sodium carbonate and magnesium sulfate in diethyl ether/pentane mixture.", "Step 4: Purification of the final product by recrystallization from a suitable solvent." ] } | |
Número CAS |
182247-45-6 |
Fórmula molecular |
C12H13O4- |
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
(3S)-3-benzyl-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/p-1/t10-/m0/s1 |
Clave InChI |
BUNMUVFKMIOEQU-JTQLQIEISA-M |
SMILES isomérico |
COC(=O)[C@@H](CC1=CC=CC=C1)CC(=O)[O-] |
SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)O |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


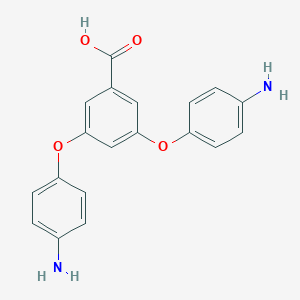


![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
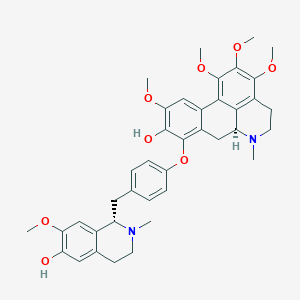
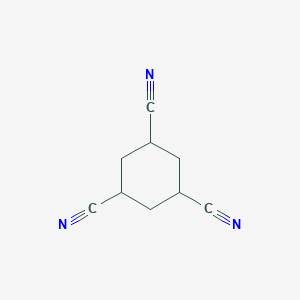


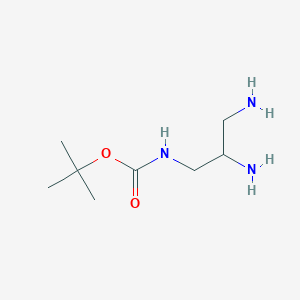
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
